molecular formula C10H20O2S B14346903 2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane CAS No. 95541-92-7

2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane

Cat. No.: B14346903
CAS No.: 95541-92-7
M. Wt: 204.33 g/mol
InChI Key: FTTQYVXSPQRAIM-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with a methyl group and a propylthioethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,3-propanediol with a suitable thioether compound in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted dioxolanes depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets. The thioether group can undergo oxidation to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane is unique due to its specific substitution pattern and the presence of both a dioxolane ring and a thioether group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

95541-92-7

Molecular Formula

C10H20O2S

Molecular Weight

204.33 g/mol

IUPAC Name

2-methyl-2-(1-propylsulfanylpropan-2-yl)-1,3-dioxolane

InChI

InChI=1S/C10H20O2S/c1-4-7-13-8-9(2)10(3)11-5-6-12-10/h9H,4-8H2,1-3H3

InChI Key

FTTQYVXSPQRAIM-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(C)C1(OCCO1)C

Origin of Product

United States

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